molecular formula C15H14N4O4S B5815624 4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide

4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide

Cat. No. B5815624
M. Wt: 346.4 g/mol
InChI Key: VORNMMKTHHDCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as EPN, is a chemical compound that has been extensively studied for its potential use as a pesticide. EPN belongs to the class of organophosphate compounds and has been shown to have potent insecticidal activity against a wide range of pests.

Mechanism of Action

4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been shown to have a broad spectrum of activity against insects. It has been shown to be effective against both sucking and chewing insects. 4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide has also been shown to have low toxicity to mammals, making it a promising candidate for use as a pesticide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments is its potency against a wide range of pests. 4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide has also been shown to have low toxicity to mammals, making it a safer alternative to other pesticides. However, 4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide is highly toxic to aquatic organisms and should be used with caution in areas where runoff may occur.

Future Directions

There are several future directions for research on 4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide. One area of research is the development of new formulations of 4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide that can be used in different applications, such as seed treatments or foliar sprays. Another area of research is the development of new methods for delivering 4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide, such as through the use of nanotechnology. Finally, there is a need for further research on the ecological impact of 4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide and its potential use in integrated pest management programs.
Conclusion:
In conclusion, 4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide is a promising candidate for use as a pesticide due to its potent insecticidal activity and low toxicity to mammals. However, further research is needed to fully understand its ecological impact and potential use in integrated pest management programs.

Synthesis Methods

The synthesis of 4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide involves the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopyridine to form the amide. Finally, the amide is reacted with carbon disulfide to give 4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide.

Scientific Research Applications

4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential use as a pesticide. It has been shown to have potent insecticidal activity against a wide range of pests, including aphids, mites, and whiteflies. 4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide has also been studied for its potential use in the control of mosquito populations.

properties

IUPAC Name

4-ethoxy-3-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-2-23-13-6-5-10(8-12(13)19(21)22)14(20)18-15(24)17-11-4-3-7-16-9-11/h3-9H,2H2,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORNMMKTHHDCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.